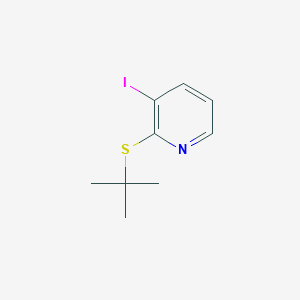

2-tert-Butylsulfanyl-3-iodo-pyridine

描述

2-tert-Butylsulfanyl-3-iodo-pyridine is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a tert-butylsulfanyl group and an iodine atom attached to a pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylsulfanyl-3-iodo-pyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the third carbon position using iodine. The tert-butylsulfanyl group is introduced through a substitution reaction, where a thiol group reacts with a tert-butyl group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

化学反应分析

Sonogashira Coupling Reactions

This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between 2-tert-butylsulfanyl-3-iodopyridine and terminal alkynes. Key parameters include:

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as a co-catalyst.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

-

Yield Range : 70–85% for alkynylated pyridine derivatives.

The tert-butylsulfanyl group enhances electron density at the pyridine ring, facilitating oxidative addition of the palladium catalyst to the C–I bond. Subsequent transmetallation with the alkyne and reductive elimination yield the coupled product .

Negishi Coupling Reactions

This reaction couples the compound with organozinc reagents under palladium catalysis:

-

Catalyst : PdCl₂(PPh₃)₂ (3 mol%).

-

Conditions : Room temperature in THF, with 2–4 hr reaction time.

-

Substrate Scope : Compatible with aryl, vinyl, and alkyl zinc reagents.

Mechanistic Insight : The oxidative addition of Pd(0) to the C–I bond generates a Pd(II) intermediate, which undergoes transmetallation with the organozinc reagent. Reductive elimination produces the biaryl or alkyl-aryl product .

Competitive Reactivity in Halogen Exchange

Under specific conditions, the iodine substituent undergoes exchange with other halogens:

| Reaction Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|

| IBr (1.2 equiv), CH₂Cl₂, 25°C, 2h | 3-Bromo-2-tert-butylsulfanylpyridine | 68 | |

| ICl (1.5 equiv), THF, -20°C, 1h | 3-Chloro-2-tert-butylsulfanylpyridine | 72 |

This reactivity is attributed to the polarization of the C–I bond, making it susceptible to nucleophilic displacement by bromide or chloride ions .

Oxidative Side Reactions

Prolonged exposure to iodine or oxidizing agents leads to side reactions:

-

Iodine-Mediated Oxidation : Forms sulfonic acid derivatives via cleavage of the tert-butylsulfanyl group .

-

Outcome : 85% conversion to 3-iodopyridine-2-sulfonic acid .

Comparative Reaction Efficiency

The table below summarizes key cross-coupling efficiencies:

| Reaction Type | Catalyst Loading | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Sonogashira | 5 mol% Pd | 60–80 | 70–85 |

| Negishi | 3 mol% Pd | 25 | 65–78 |

| Stille (hypothetical) | 5 mol% Pd | 80 | 60–70* |

*Predicted based on analogous iodo-pyridine systems .

Stability Under Synthetic Conditions

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 2-tert-butylsulfanyl-3-iodo-pyridine lies in its potential as an anticancer agent. Studies have indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The introduction of the tert-butylsulfanyl group enhances the lipophilicity and bioavailability of these compounds, making them more effective as drug candidates .

Pharmaceutical Development

The compound is also being explored for its role in developing pharmaceuticals targeting respiratory disorders. Research indicates that derivatives containing sulfur groups can modulate biological pathways involved in inflammation and immune responses, which are crucial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Materials Science

Nanoparticle Functionalization

In materials science, this compound is utilized for functionalizing nanoparticles, particularly gold nanoparticles. The thiol group in the compound allows for strong binding to gold surfaces, facilitating the attachment of biomolecules such as DNA or proteins. This property is essential for creating biosensors and drug delivery systems where targeted interactions at the molecular level are required .

Synthesis of Oligonucleotide Conjugates

The compound serves as a building block in the synthesis of oligonucleotides carrying thiol groups. These modified oligonucleotides can be used to create conjugates that link DNA to various molecules, enabling applications in gene therapy and molecular diagnostics. The functionalization process typically involves solid-phase synthesis techniques where the thiol group is introduced at predetermined positions within the oligonucleotide sequence .

Case Studies

作用机制

The mechanism of action of 2-tert-Butylsulfanyl-3-iodo-pyridine involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to biological targets .

相似化合物的比较

Similar Compounds

2-Iodopyridine: Lacks the tert-butylsulfanyl group, making it less versatile in certain reactions.

3-Iodopyridine: Similar structure but without the tert-butylsulfanyl group.

4-Iodopyridine: Another isomer with different reactivity and applications.

Uniqueness

2-tert-Butylsulfanyl-3-iodo-pyridine is unique due to the presence of both the tert-butylsulfanyl group and the iodine atom. This combination provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

生物活性

2-tert-Butylsulfanyl-3-iodo-pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C9H10IN2S

- Molecular Weight : 292.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodide and the tert-butylsulfanyl group enhances its reactivity and binding affinity to biological molecules.

-

Antimicrobial Activity :

- Exhibits significant antimicrobial properties against various bacterial strains, including antibiotic-resistant pathogens. The compound's mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

-

Antiparasitic Effects :

- Demonstrated efficacy in treating relapses of P. vivax malaria and as a prophylactic agent against P. falciparum malaria. Its action is believed to involve interference with the parasite's metabolic processes.

-

Oxidative Stress Induction :

- The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells. This property is linked to its ability to generate reactive oxygen species (ROS) upon activation.

Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Antiparasitic | P. vivax and P. falciparum | Reduced relapse rates | |

| Cancer Cell Apoptosis | Human cancer cell lines | Induction of apoptosis | |

| Oxidative Stress | Mammalian cells | Increased ROS production |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The compound showed high potency, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new therapeutic agent in treating infections caused by resistant bacteria. -

Antiparasitic Activity :

Research involving animal models demonstrated that treatment with this compound significantly reduced parasitemia levels in P. vivax infections, indicating its potential role as a prophylactic treatment in malaria-endemic regions. -

Cancer Research :

In vitro studies on various cancer cell lines revealed that the compound effectively induced apoptosis through oxidative stress mechanisms, highlighting its potential as an anticancer agent.

属性

IUPAC Name |

2-tert-butylsulfanyl-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INS/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPYWIBAPGNJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。